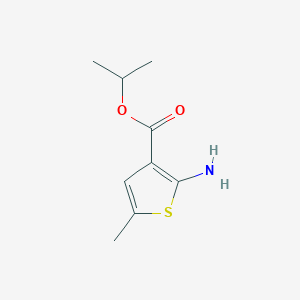

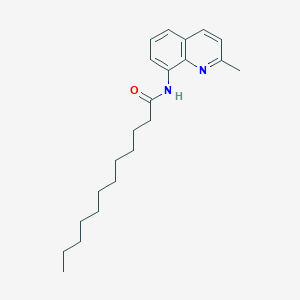

Isopropyl 2-amino-5-methylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis analysis of Isopropyl 2-amino-5-methylthiophene-3-carboxylate is not explicitly mentioned in the search results .Molecular Structure Analysis

The molecular structure of Isopropyl 2-amino-5-methylthiophene-3-carboxylate is not explicitly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving Isopropyl 2-amino-5-methylthiophene-3-carboxylate are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl 2-amino-5-methylthiophene-3-carboxylate are not explicitly provided in the search results .Wissenschaftliche Forschungsanwendungen

Synthetic Utility and Molecular Interactions

Isopropyl 2-amino-5-methylthiophene-3-carboxylate serves as a key intermediate in various chemical syntheses due to its reactive amino and carboxylate groups. It has been utilized in the preparation of complex molecules, including heterocyclic compounds and dyes, demonstrating its versatility in organic synthesis. Studies have shown its application in the synthesis of exotic amino acids, where it undergoes reactions to form methyl esters of corresponding N-hetarylaminomalonic acids, highlighting its role in the construction of novel amino acid derivatives (Zicāne et al., 2000).

Furthermore, its unique structure allows for the investigation of fluorescence properties, as seen in related compounds like ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, which have been studied for their novel fluorescence characteristics (Guo Pusheng, 2009). This suggests potential applications in materials science and photonics, where such fluorescent properties can be harnessed.

Heterocyclic Chemistry and Dye Synthesis

The compound also plays a crucial role in heterocyclic chemistry, participating in reactions that lead to the formation of thieno[3,4-d]pyrimidines, indicating its utility in synthesizing complex heterocyclic structures (S. A. Ryndina et al., 2002). This is particularly important for pharmaceutical and agrochemical industries, where such heterocycles are common scaffolds in active molecules.

Additionally, it has been involved in the creation of novel heterocyclic disperse dyes, which exhibit good fastness properties on polyester fibers, showcasing its relevance in the textile industry (O. Iyun et al., 2015). These applications underscore the compound's importance in material science and its potential in developing new materials with specific optical and chemical properties.

Advanced Materials and Environmental Applications

Research into the modification of graphene oxide with compounds containing functional groups similar to those in isopropyl 2-amino-5-methylthiophene-3-carboxylate demonstrates the potential for environmental applications, such as dye and heavy metal removal from water (Dan Chen et al., 2016). This highlights the broader implications of using such compounds in environmental remediation technologies.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

propan-2-yl 2-amino-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)12-9(11)7-4-6(3)13-8(7)10/h4-5H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYDOEVIKFRLKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402392 |

Source

|

| Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

CAS RN |

350998-01-5 |

Source

|

| Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B442729.png)

![3-(4-methoxyphenyl)-N-[3-({[3-(4-methoxyphenyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B442730.png)

![methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442732.png)

![5-[(1-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B442734.png)

![1,4-Bis[3-(4-fluorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B442738.png)

![2-phenyl-N-(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}butyl)-4-quinolinecarboxamide](/img/structure/B442743.png)

![4-Tert-butylphenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B442744.png)

![1,4-Bis[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-2,5-dimethylpiperazine](/img/structure/B442746.png)

![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442747.png)